3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid

Beschreibung

Eigenschaften

IUPAC Name |

3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-13-9(12)7(8(10)11)5-6-3-2-4-14-6/h2-4,7H,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXLAMKEUHLEAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, a substituted malonic acid monoester of significant interest in medicinal chemistry and drug development. The proposed synthesis leverages a classical malonic ester synthesis framework, beginning with the alkylation of dimethyl malonate, followed by a highly selective monohydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful synthesis. The methodologies presented are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The target molecule, 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, incorporates a thiophene moiety, a privileged scaffold in numerous pharmacologically active compounds, and a malonic acid monoester functionality, which serves as a versatile building block in organic synthesis. The presence of both a carboxylic acid and an ester group on the same backbone allows for orthogonal derivatization, making it a valuable intermediate for the synthesis of more complex molecular architectures.

The synthetic strategy detailed herein is a two-step process that is both efficient and scalable. The core of this approach is the careful control of reaction conditions to achieve the desired mono-acid, mono-ester product while avoiding common side reactions such as dialkylation and decarboxylation.

The chosen pathway involves:

-

C-Alkylation: The nucleophilic substitution reaction between the enolate of dimethyl malonate and 2-(chloromethyl)thiophene to form dimethyl 2-(thiophen-2-ylmethyl)malonate.

-

Selective Monohydrolysis: The saponification of one of the two methyl ester groups of the intermediate to yield the final product.

This approach was selected for its reliance on readily available starting materials and its foundation in well-understood reaction mechanisms, which allows for rational optimization and troubleshooting.

Synthesis Pathway Visualization

The overall synthetic scheme is depicted below, illustrating the transformation from starting materials to the final product.

An In-Depth Technical Guide to 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

For Correspondence: [AI Assistant Contact Information]

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. As a specialized chemical entity, direct experimental data is limited. Therefore, this document synthesizes information from structurally related compounds, established chemical principles, and predictive modeling to offer a robust scientific profile. This guide is intended for researchers, scientists, and professionals in the fields of drug development and materials science who are interested in leveraging the unique characteristics of thiophene-containing building blocks. We will delve into a plausible synthetic route, predict key physicochemical parameters, and discuss the potential toxicological and therapeutic implications based on the well-documented role of the thiophene moiety in medicinal chemistry.

Introduction and Rationale

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1] Its ability to act as a bioisostere for the phenyl group, coupled with its unique electronic properties, makes it a valuable scaffold in the design of novel therapeutic agents.[2] Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][3]

3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is a substituted malonic acid monoester that combines the thiophene pharmacophore with a versatile carboxylic acid handle and a methyl ester. This unique combination of functional groups suggests its potential as a sophisticated building block in organic synthesis, particularly for creating more complex molecules with therapeutic potential. The carboxylic acid moiety provides a site for amide bond formation or other conjugations, while the methyl ester could be selectively hydrolyzed or modified.

This guide aims to bridge the information gap for this specific molecule by providing a detailed, scientifically-grounded resource. We will explore its predicted properties, a logical and detailed synthetic pathway, and its potential role in modern chemical research.

Chemical Structure and Identifiers

The foundational step in understanding any chemical entity is to clearly define its structure and associated identifiers.

-

IUPAC Name: 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

-

Synonyms: Methyl 2-(carboxy)-3-(thiophen-2-yl)propanoate, 2-(Thiophen-2-ylmethyl)malonic acid monomethyl ester

-

Molecular Formula: C₉H₁₀O₄S

-

Molecular Weight: 214.24 g/mol

-

Chemical Structure: (A representative 2D structure diagram would be placed here in a full whitepaper)

Predicted Physicochemical Properties

In the absence of direct experimental data, we can leverage computational tools and data from analogous structures to predict the key physicochemical properties of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. These predictions are invaluable for designing experiments, predicting solubility, and understanding potential bioavailability. The following table summarizes these predicted values, which should be confirmed experimentally.

| Property | Predicted Value | Rationale and Significance |

| logP (Octanol/Water Partition Coefficient) | ~1.5 - 2.0 | This value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for balancing aqueous solubility and membrane permeability. |

| pKa (Acid Dissociation Constant) | ~4.0 - 4.5 | The carboxylic acid moiety is the primary acidic proton. This pKa is typical for a carboxylic acid, indicating it will be ionized at physiological pH, which will influence its solubility and interactions with biological targets. |

| Aqueous Solubility | Moderately Soluble | The presence of polar functional groups (carboxylic acid, ester) and the ionizable nature at neutral pH suggest moderate solubility in aqueous media. Solubility is expected to be pH-dependent. |

| Topological Polar Surface Area (TPSA) | 91.8 Ų | This value, based on the ethyl ester analog, indicates good potential for oral bioavailability, as a TPSA of <140 Ų is often correlated with cell permeability.[4] |

| Hydrogen Bond Donors | 1 | The carboxylic acid hydroxyl group. |

| Hydrogen Bond Acceptors | 5 | The carbonyl oxygens of the acid and ester, the ester methoxy oxygen, and the thiophene sulfur atom. |

| Rotatable Bonds | 5 | The number of rotatable bonds suggests a degree of conformational flexibility, which can be important for binding to biological targets. |

Note: These values are estimations derived from computational models and data for structurally similar compounds. Experimental verification is required for definitive characterization.

Proposed Synthesis Protocol

The synthesis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid can be logically achieved through a modified malonic ester synthesis. This well-established methodology provides a reliable and versatile route to substituted carboxylic acids.[5][6][7] The proposed pathway involves the alkylation of dimethyl malonate followed by selective mono-saponification.

Rationale for Synthetic Strategy

The malonic ester synthesis is chosen for its efficiency in forming C-C bonds at the α-carbon of a dicarbonyl compound.[8] Using dimethyl malonate as the starting material is cost-effective. The key steps are:

-

Enolate Formation: The α-protons of dimethyl malonate are acidic (pKa ≈ 13) and can be readily removed by a moderately strong base like sodium methoxide to form a stabilized enolate.

-

Alkylation: The resulting enolate acts as a nucleophile and can be alkylated via an Sₙ2 reaction with a suitable electrophile, in this case, 2-(chloromethyl)thiophene.[7]

-

Selective Mono-hydrolysis: To obtain the target mono-acid mono-ester, a controlled, partial hydrolysis of the resulting diester is required. This can be achieved by using one equivalent of a base (e.g., potassium hydroxide) in an alcoholic solvent, a known method for producing mono-esters of malonic acids.[9][10]

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl 2-(thiophen-2-ylmethyl)malonate

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add dry methanol (150 mL) followed by the careful, portion-wise addition of sodium metal (2.3 g, 0.1 mol) to generate sodium methoxide in situ. Causality: Using freshly prepared sodium methoxide ensures an anhydrous and highly reactive base for complete deprotonation of the malonate.

-

Enolate Formation: Once all the sodium has reacted and the solution has cooled to room temperature, add dimethyl malonate (13.2 g, 0.1 mol) dropwise via the dropping funnel over 20 minutes. Stir the resulting solution for 30 minutes.

-

Alkylation: Add 2-(chloromethyl)thiophene (13.26 g, 0.1 mol) dropwise to the solution. An exotherm may be observed. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC. Self-Validation: The disappearance of the starting materials (dimethyl malonate and 2-(chloromethyl)thiophene) on the TLC plate will indicate the completion of the reaction.

-

Work-up and Purification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. To the residue, add water (100 mL) and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diester. Purify the product by vacuum distillation or column chromatography on silica gel.

Step 2: Selective Mono-saponification to yield 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

-

Reaction Setup: In a round-bottom flask, dissolve the purified dimethyl 2-(thiophen-2-ylmethyl)malonate (0.1 mol) in methanol (100 mL).

-

Hydrolysis: Prepare a solution of potassium hydroxide (5.6 g, 0.1 mol) in water (20 mL) and add it dropwise to the stirred methanolic solution of the diester at 0 °C. Causality: Using one equivalent of base at a low temperature favors the hydrolysis of only one ester group, minimizing the formation of the diacid. Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.[10]

-

Work-up: Remove the methanol under reduced pressure. Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted diester.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 5N HCl. A precipitate or oil may form. Extract the product with dichloromethane (3 x 75 mL).

-

Final Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. The product can be further purified by recrystallization if it is a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Theoretical Spectral Characterization

The following are predicted spectral characteristics that would aid in the identification and verification of the synthesized product.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Thiophene Protons: Three distinct signals in the aromatic region (~6.9-7.4 ppm), exhibiting characteristic coupling patterns for a 2-substituted thiophene.

-

Methylene Protons (-CH₂-): A doublet around 3.3-3.5 ppm, coupled to the adjacent methine proton.

-

Methine Proton (-CH-): A triplet (or more complex multiplet) around 3.8-4.0 ppm, coupled to the methylene protons.

-

Methoxy Protons (-OCH₃): A sharp singlet at ~3.7 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons: Two signals in the downfield region (~170-175 ppm) for the ester and carboxylic acid.

-

Thiophene Carbons: Four signals in the aromatic region (~125-140 ppm).

-

Methoxy Carbon (-OCH₃): A signal around 52 ppm.

-

Methine Carbon (-CH-): A signal around 50-55 ppm.

-

Methylene Carbon (-CH₂-): A signal around 35 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid.

-

C=O Stretch: Two strong absorption bands, one for the carboxylic acid (~1710 cm⁻¹) and one for the ester (~1740 cm⁻¹).

-

C-O Stretch: Signals in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 214.24). High-resolution mass spectrometry should confirm the elemental composition C₉H₁₀O₄S.

-

Fragmentation: Expect to see characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), and cleavage of the thiophene-methyl bond.

-

Potential Applications and Toxicological Profile

Applications in Drug Discovery

The structural motifs within 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid suggest several avenues for its application in drug discovery:

-

Scaffold for Novel Therapeutics: As a versatile building block, it can be elaborated into more complex molecules targeting a range of diseases. The thiophene core is a known pharmacophore in anti-inflammatory, anticancer, and cardiovascular drugs.[1][3]

-

Bioisosteric Replacement: The thiophene ring can serve as a bioisostere for a phenyl ring, a common strategy to modulate potency, selectivity, and pharmacokinetic properties of a lead compound.[2]

-

Fragment-Based Drug Design: The molecule itself could be used as a fragment in screening campaigns to identify initial hits against protein targets.

Logical Pathway for Application

Caption: Logical progression from the title compound to a drug candidate.

Toxicological Considerations

A critical aspect for any thiophene-containing compound is its potential for metabolic bioactivation. The thiophene ring can be oxidized by cytochrome P450 enzymes to form reactive intermediates like thiophene-S-oxides and thiophene epoxides.[11] These electrophilic species can covalently bind to cellular macromolecules, such as proteins, which can lead to drug-induced toxicities, including hepatotoxicity.[11]

Therefore, any drug development program utilizing this scaffold must include early-stage metabolic and toxicological profiling to assess the potential for reactive metabolite formation. This self-validating step is crucial for de-risking the compound and ensuring its safety profile is acceptable for further development.

Conclusion

References

-

Grokipedia. Malonic ester synthesis. [Link]

-

Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

Chemistry Notes. (2022). Malonic ester synthesis, mechanism and application. [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. [Link]

-

Couty, F., et al. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). PMC - NIH. [Link]

-

Valia, M., et al. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

-

Chemaxon. (n.d.). Calculators & Predictors. [Link]

-

PubChem. (n.d.). Ethyl 2-carboxy-3-(2-thienyl)propionate. [Link]

-

NIH. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. [Link]

-

NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid. [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. [Link]

-

Wikipedia. (n.d.). Diethyl malonate. [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxylic Acid, 3-(((2-Methoxy-2-Oxoethyl)Amino)Sulfonyl)-, Methyl Ester. [Link]

- Google Patents. (n.d.). US2373011A - Production of malonic acid.

-

Taylor & Francis. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]

-

MD Topology. (n.d.). 3-Methoxy-2-(2-methylphenyl)-1-benzothiophene. [Link]

-

PubMed. (n.d.). Practical large scale synthesis of half-esters of malonic acid. [Link]

-

Molinspiration Cheminformatics. (n.d.). [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

-

Taylor & Francis. (n.d.). Diethyl malonate – Knowledge and References. [Link]

-

PubChem. (n.d.). 3-(Methylthio)propanoic acid. [Link]

-

Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

-

PubChem. (n.d.). 3-[4-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid. [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. [Link]

-

PubChem. (n.d.). 3-[5-(3-Nitrophenyl)thiophen-2-yl]propanoic acid. [Link]

-

PubChem. (n.d.). Propanoic acid, 3-((bis(1-methylethoxy)phosphinothioyl)thio)-, ethyl ester. [Link]

-

PubChem. (n.d.). 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Structural Elucidation of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The definitive assignment of a chemical structure is a cornerstone of modern chemical and pharmaceutical research. It validates synthetic pathways, informs mechanistic studies, and is a non-negotiable prerequisite for regulatory submission. This technical guide provides an in-depth, multi-technique workflow for the structural elucidation of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, a molecule featuring a thiophene heterocycle, a carboxylic acid, and a methyl ester. This document moves beyond a simple recitation of methods; it delves into the strategic rationale behind the analytical sequence, the interpretation of complex data, and the synergistic integration of spectroscopic evidence to arrive at an unambiguous structural confirmation.

Strategic Overview: A Logic-Driven Approach

The elucidation of a novel chemical entity is not a linear process but an iterative puzzle. Our strategy is built on a foundation of progressive information gathering, where each analytical step logically informs the next. We begin by defining the elemental composition and degree of unsaturation, then identify the constituent functional groups, and finally assemble the molecular framework by mapping atomic connectivity.

The workflow is designed as a self-validating system. Data from one technique (e.g., Mass Spectrometry) generates a hypothesis (the molecular formula) that is then tested and refined by subsequent analyses (e.g., Infrared and Nuclear Magnetic Resonance spectroscopy).[1][2]

Figure 1: The logical workflow for structure elucidation.

Foundational Analysis: Determining the Molecular Formula

The first and most critical step is to determine the elemental composition of the molecule. This provides the fundamental building blocks—the atoms—from which the structure is assembled.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: While nominal mass spectrometry provides the integer molecular weight, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision is crucial because the exact mass of an atom is not an integer (e.g., ¹⁶O = 15.9949 Da, ¹²C = 12.0000 Da). This allows us to distinguish between different elemental combinations that might have the same nominal mass, providing a high degree of confidence in the molecular formula.[3]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase molecular ions. For this molecule, analysis in negative ion mode is ideal to observe the deprotonated molecule [M-H]⁻.

-

Mass Analysis: The ions are accelerated into the time-of-flight (TOF) analyzer. The time taken for an ion to travel the length of the flight tube is precisely measured and is proportional to the square root of its m/z.

-

Data Processing: The measured m/z is compared against a theoretical mass calculated for the proposed formula using software.

Data Presentation: The target molecular formula is C₉H₁₀O₄S. The expected HRMS data for the deprotonated molecule are summarized below.

| Ion Species | Proposed Formula | Calculated Exact Mass (Da) | Observed Mass (Da) | Δ (ppm) |

| [M-H]⁻ | C₉H₉O₄S⁻ | 213.0227 | Hypothetical: 213.0225 | -0.94 |

| [M+Na]⁺ | C₉H₁₀O₄SNa⁺ | 237.0192 | Hypothetical: 237.0195 | +1.27 |

Note: A deviation (Δ) of < 5 ppm is considered excellent evidence for the proposed formula.

Index of Hydrogen Deficiency (IHD)

Rationale: Once the molecular formula (C₉H₁₀O₄S) is confirmed, the IHD is calculated to determine the total number of rings and/or multiple bonds. This provides an immediate structural constraint.

Calculation: IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 9 - (10/2) - 0 + 0 + 1 IHD = 5

This value of 5 is a critical piece of the puzzle. We anticipate it accounts for:

-

Four degrees for the aromatic thiophene ring (one ring and three double bonds).

-

One degree for a carbonyl group (C=O). Since our molecule has two carbonyl groups (one from the acid, one from the ester), this initial calculation immediately confirms the presence of at least one ring and two C=O bonds, perfectly matching our proposed structure.

Functional Group Identification: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy probes the vibrational modes of molecules. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for qualitative functional group analysis.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the neat sample (if liquid or oil) or a finely ground powder (if solid) directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The final spectrum is presented as % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

Data Interpretation: The IR spectrum provides a molecular "fingerprint." For 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, we expect to see several key absorptions.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | A very broad, strong absorption, often obscuring the C-H stretches. This breadth is due to strong hydrogen bonding.[5][6] |

| 3100 - 3000 | C-H stretch | Aromatic (Thiophene) | Weak to medium sharp peaks. |

| 2980 - 2850 | C-H stretch | Aliphatic (CH₂, CH, CH₃) | Medium to strong sharp peaks. |

| ~1740 | C=O stretch | Methyl Ester | A strong, sharp absorption. Esters typically absorb at slightly higher frequencies than saturated carboxylic acids.[7] |

| ~1710 | C=O stretch | Carboxylic Acid | A strong, sharp absorption. The presence of two distinct C=O peaks is strong evidence for both the ester and acid functionalities.[5] |

| 1320 - 1210 | C-O stretch | Ester & Carboxylic Acid | Strong intensity bands. |

| ~1450, ~700 | C=C bend, C-S stretch | Thiophene Ring | Characteristic absorptions in the fingerprint region. |

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution.[8] ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides a map of the carbon skeleton.

Experimental Protocol: Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal chemical shift reference.

-

Acquisition: Place the tube in the NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. For more complex assignments, 2D correlation experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are invaluable.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum provides information from four key features: chemical shift (location), integration (number of protons), multiplicity (splitting pattern), and coupling constants (J-values).

| Label | Proton Environment | Integration | Predicted δ (ppm) | Predicted Multiplicity | Rationale |

| a | -COOH | 1H | 10.0 - 12.0 | Broad singlet | Acidic proton, D₂O exchangeable. Position is highly variable. |

| b | Thiophene H5 | 1H | ~7.3 - 7.4 | Doublet of doublets | Coupled to H4 and H3. |

| c | Thiophene H3 | 1H | ~7.0 - 7.1 | Doublet of doublets | Coupled to H4 and H5. |

| d | Thiophene H4 | 1H | ~6.9 - 7.0 | Doublet of doublets | Coupled to H5 and H3.[9][10] |

| e | -O-CH₃ | 3H | ~3.7 | Singlet | Protons on methoxy group are chemically equivalent with no adjacent protons. |

| f | -CH-COOH | 1H | ~3.9 - 4.1 | Triplet | Coupled to the two adjacent methylene (g) protons. |

| g | -CH₂-Thiophene | 2H | ~3.3 - 3.5 | Doublet | Coupled to the single adjacent methine (f) proton. |

Note: The thiophene region can be complex, and exact shifts and couplings depend on the substitution pattern.

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

| Carbon Environment | Predicted δ (ppm) | Rationale |

| C=O (Carboxylic Acid) | 175 - 180 | Carbonyl carbons are highly deshielded. |

| C=O (Ester) | 170 - 175 | Ester carbonyls are typically slightly upfield of acid carbonyls. |

| Thiophene C2 (substituted) | 138 - 142 | Quaternary carbon attached to the side chain. |

| Thiophene C5 | 127 - 129 | Aromatic carbons. |

| Thiophene C3 | 126 - 128 | Aromatic carbons. |

| Thiophene C4 | 124 - 126 | Aromatic carbons.[11] |

| -O-CH₃ | 52 - 54 | Methoxy carbon. |

| -CH-COOH | 45 - 50 | Aliphatic methine carbon alpha to two carbonyl groups. |

| -CH₂-Thiophene | 33 - 38 | Aliphatic methylene carbon. |

2D NMR for Unambiguous Assignment

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. A crucial cross-peak would be observed between the methine proton (f ) at ~4.0 ppm and the methylene protons (g ) at ~3.4 ppm, definitively proving the -CH-CH₂- connectivity of the propanoic acid backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It would allow for the unambiguous assignment of every protonated carbon in the ¹³C spectrum by linking it to its known proton signal.

Figure 2: Integration of 1D and 2D NMR experiments.

Fragmentation Analysis: Mass Spectrometry Confirmation

Rationale: In addition to providing the molecular weight, mass spectrometry (particularly with electron ionization, EI) fragments the molecule in a predictable manner based on bond strengths and fragment stability. Analyzing these fragments provides powerful confirmation of the proposed structure.[12][13]

Key Fragmentation Pathways: The molecular ion [C₉H₁₀O₄S]⁺• would have an m/z of 214. The fragmentation pattern provides a roadmap of the molecule's assembly.

-

Alpha-Cleavage of the Ester: Loss of the methoxy radical (•OCH₃) is a common pathway for methyl esters.

-

[M]⁺• → [M - 31]⁺; m/z 183

-

-

Benzylic-type Cleavage: The bond between the propanoic acid backbone and the thiophene ring is analogous to a benzylic position. Cleavage here is highly favorable due to the stability of the resulting thiophen-2-ylmethyl cation. This is often the base peak.

-

[M]⁺• → [C₅H₅S]⁺; m/z 97

-

-

Loss of Carboxyl Group: Cleavage can result in the loss of the carboxylic acid group.

-

[M]⁺• → [M - 45]⁺; m/z 169

-

-

Loss of Methoxycarbonyl Group: Cleavage of the C-C bond adjacent to the ester.

-

[M]⁺• → [M - 59]⁺; m/z 155

-

Figure 3: Predicted major fragmentation pathways in EI-MS.

Conclusion: An Integrated and Unambiguous Assignment

The structure of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is confirmed through the synergistic application of orthogonal analytical techniques.

-

High-Resolution Mass Spectrometry established the molecular formula as C₉H₁₀O₄S and an IHD of 5.

-

Infrared Spectroscopy confirmed the presence of the key functional groups: a carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹), a methyl ester (C=O at ~1740 cm⁻¹), a thiophene ring, and aliphatic C-H bonds.

-

¹H and ¹³C NMR Spectroscopy mapped the molecular skeleton, with 2D COSY and HSQC experiments unequivocally establishing the connectivity between the thiophen-2-ylmethyl moiety and the 3-methoxy-3-oxopropanoic acid backbone.

-

MS Fragmentation Analysis corroborated the structure, with the prominent thiophen-2-ylmethyl cation peak (m/z 97) providing definitive evidence for the core linkage.

This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

-

D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan, Introduction to Spectroscopy, 5th ed., Cengage Learning, 2015. [Link]

-

R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed., John Wiley & Sons, 2014. [Link]

-

J. H. Gross, Mass Spectrometry: A Textbook, 3rd ed., Springer, 2017. [Link]

-

B. Smith, "The C=O Bond, Part VI: Esters and the Rule of Three," Spectroscopy Online, 2018. [Link]

-

R. B. Woodward, "Methods for the Elucidation of the Structure of Organic Compounds," MIT OpenCourseWare, (Originally published 1956). [Link]

-

M. Catellani et al., "Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers," ACS Omega, 2017. [Link]

-

Chemistry LibreTexts, "Spectroscopy of Carboxylic Acid Derivatives,". [Link]

-

T. M. Figueira-Duarte, K. Müllen, "Synthesis and photochromism of 1,2-bis(5-aryl-2-phenylethynylthien-3-yl)hexafluorocyclopentene derivatives," ResearchGate, 2011. [Link]

-

eGyanKosh, "STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA,". [Link]

-

University of Calgary, "IR: carboxylic acids,". [Link]

-

Intertek, "Molecular Structure Characterisation and Structural Elucidation,". [Link]

-

Taylor & Francis, "Structure elucidation – Knowledge and References,". [Link]

-

JoVE, "Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation,". [Link]

-

Chemistry LibreTexts, "NMR - Interpretation,". [Link]

-

Specac Ltd, "Interpreting Infrared Spectra,". [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Thiophene-Propanoic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of the thiophene ring, a versatile sulfur-containing heterocycle, with the propanoic acid moiety has given rise to a class of compounds with profound and diverse biological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of thiophene-containing propanoic acids. We will delve into their significant anti-inflammatory, anticancer, and antimicrobial properties, offering field-proven insights into the experimental design and interpretation that are crucial for advancing these promising molecules from the laboratory to clinical consideration. This document is intended to serve as a practical and authoritative resource for researchers actively engaged in the discovery and development of novel therapeutics.

Introduction: The Thiophene Core in Medicinal Chemistry

The thiophene nucleus is a cornerstone in the world of heterocyclic compounds, recognized for its significant pharmacological potential.[1] Its structural similarity to a benzene ring allows it to act as a bioisostere, often leading to retained or enhanced biological activity with altered pharmacokinetic profiles.[2] This five-membered aromatic ring, containing a sulfur atom, offers a unique electronic distribution and geometry that facilitates interactions with a wide array of biological targets. The inherent reactivity and potential for diverse functionalization make thiophene derivatives particularly attractive for the development of novel therapeutic agents. Thiophene-based compounds have demonstrated a remarkable spectrum of pharmacological effects, including antipsychotic, antianxiety, antifungal, antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[3][4]

The incorporation of a propanoic acid side chain introduces a critical functional group that can significantly influence a molecule's physicochemical properties and biological activity. This carboxylic acid moiety can participate in hydrogen bonding, ionic interactions, and can act as a key pharmacophoric feature for binding to specific enzyme active sites. The combination of the thiophene ring and the propanoic acid group creates a scaffold with a rich potential for drug design and development.

Key Biological Activities of Thiophene-Containing Propanoic Acids

The versatility of the thiophene-propanoic acid scaffold is evident in its broad range of demonstrated biological activities. This section will explore three of the most prominent and well-documented therapeutic areas: anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Activity

Thiophene-containing compounds, including those with a propanoic acid moiety, are well-established for their anti-inflammatory properties.[3][5][6] A notable example is Tiaprofenic acid , a commercially available non-steroidal anti-inflammatory drug (NSAID) that features a thiophene ring.[3][5][7] These compounds primarily exert their effects through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: COX and LOX Inhibition

The primary mechanism of anti-inflammatory action for many thiophene-propanoic acids is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] The propanoic acid group is often crucial for binding to the active site of COX enzymes. Some thiophene derivatives also exhibit inhibitory activity against lipoxygenase (LOX), another enzyme involved in the inflammatory pathway that converts arachidonic acid to leukotrienes.[3][6] Dual inhibition of both COX and LOX pathways can offer a broader spectrum of anti-inflammatory effects.

Below is a simplified representation of the anti-inflammatory mechanism of action:

Caption: Inhibition of COX and LOX pathways by thiophene-propanoic acids.

Beyond direct enzyme inhibition, some thiophene derivatives have been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

Anticancer Activity

The thiophene scaffold is a recurring motif in the design of novel anticancer agents.[9] The aromatic and planar nature of the thiophene ring enhances its ability to bind to various biological receptors, and its structure can be readily modified to improve selectivity and potency against cancer-related targets. Thiophene derivatives have been reported to inhibit a wide range of cancer-specific protein targets and signaling pathways.[9]

Mechanisms of Action in Oncology

The anticancer mechanisms of thiophene-containing compounds are diverse and often target key pathways involved in cell proliferation, survival, and angiogenesis. Some of the notable mechanisms include:

-

Kinase Inhibition: Many thiophene derivatives act as inhibitors of protein kinases that are crucial for cancer cell signaling. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a central role in tumor angiogenesis.[3][10] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen. Other targeted kinases include c-Jun N-terminal kinase (JNK) and Akt.[11][12]

-

Induction of Apoptosis: Thiophene derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, the activation of caspase-3 and caspase-7 is a hallmark of apoptosis.[13]

-

Cell Cycle Arrest: Some compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

A simplified workflow for evaluating the anticancer potential of thiophene-propanoic acids is depicted below:

Caption: Experimental workflow for anticancer activity assessment.

Antimicrobial Activity

Thiophene derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[4][14] This makes them promising candidates for the development of new antimicrobial agents, which are urgently needed to combat the growing threat of antibiotic resistance.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiophene-containing compounds can vary. Some derivatives have been shown to disrupt the bacterial cell membrane, leading to increased permeability and cell death.[15] Others may interfere with essential cellular processes. For example, some thiophene derivatives have been found to bind to bacterial outer membrane proteins.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene-containing propanoic acids is highly dependent on the nature and position of substituents on both the thiophene ring and the propanoic acid chain. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

-

Substitution on the Thiophene Ring: The position and electronic properties of substituents on the thiophene ring can significantly impact activity. For instance, in some anti-inflammatory compounds, electron-withdrawing groups can enhance potency.

-

The Propanoic Acid Moiety: The carboxylic acid group is often essential for activity, particularly in COX inhibitors where it interacts with key residues in the enzyme's active site. Esterification or amidation of the carboxylic acid can modulate the compound's pharmacokinetic properties and may serve as a prodrug strategy.

-

Stereochemistry: The stereochemistry of chiral centers within the propanoic acid side chain can also play a critical role in biological activity, as different enantiomers may exhibit distinct binding affinities for their targets.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activities of thiophene-containing propanoic acids. These protocols are designed to be self-validating and provide a solid foundation for reproducible research.

Anti-inflammatory Activity Assays

This assay measures the ability of a test compound to inhibit the activity of recombinant human COX-2.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A probe reacts with Prostaglandin G2 to produce a fluorescent signal.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Reconstitute the human recombinant COX-2 enzyme in purified water and store in aliquots at -80°C. Keep the enzyme on ice during use.

-

Prepare a 10X stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentrations with the provided COX Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the diluted test compound to the sample wells.

-

Add 10 µL of the solvent vehicle to the "100% Initial Activity" (enzyme control) and "Background" wells.

-

Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) to the positive control wells.

-

Prepare the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add the reaction mix to all wells.

-

Add the reconstituted COX-2 enzyme to all wells except the "Background" wells.

-

Incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of Arachidonic Acid substrate to all wells.

-

Incubate for exactly 2 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., saturated Stannous Chloride).

-

-

Data Analysis:

-

Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

-

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in stimulated immune cells (e.g., RAW 264.7 macrophages).

Principle: Lipopolysaccharide (LPS) is used to stimulate the production of TNF-α and IL-6 by macrophages. The concentration of these cytokines in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

-

Sample Collection:

-

After incubation, centrifuge the plate and collect the cell culture supernatant.

-

-

ELISA Procedure:

-

Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits.

-

Typically, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Calculate the concentration of TNF-α and IL-6 in each sample from the standard curve.

-

Determine the percentage of inhibition of cytokine production for each concentration of the test compound and calculate the IC50 value.

-

Anticancer Activity Assays

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol: [14][16]

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allow them to attach overnight.[14]

-

Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

-

Gently mix the plate to ensure complete solubilization.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

This assay measures the activation of effector caspases 3 and 7, which are key mediators of apoptosis.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by activated caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.

Step-by-Step Protocol (using a commercial kit like Caspase-Glo® 3/7): [1]

-

Cell Plating and Treatment:

-

Plate cells in a 96-well plate and treat them with the test compound for a specified duration to induce apoptosis.

-

-

Reagent Addition:

-

Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

-

Incubation and Measurement:

-

Mix the contents of the wells by gently shaking the plate.

-

Incubate at room temperature for 30 minutes to 3 hours.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Compare the luminescence signal of the treated cells to that of the untreated control cells to determine the fold-increase in caspase-3/7 activity.

-

Antimicrobial Activity Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Principle: A standardized inoculum of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a liquid growth medium. The plate is incubated, and the wells are examined for visible signs of microbial growth.

-

Preparation of the Antimicrobial Agent:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

-

Preparation of the Inoculum:

-

Grow the test microorganism in an appropriate broth overnight.

-

Dilute the culture to achieve a standardized turbidity, typically corresponding to a specific McFarland standard (e.g., 0.5).

-

Further dilute the standardized suspension to the final inoculum concentration.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (an indication of bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation: Comparative Analysis of Bioactivity

To facilitate the comparison of the biological activities of different thiophene-propanoic acid derivatives, it is essential to present quantitative data in a clear and structured format.

Table 1: Anti-inflammatory Activity of Selected Thiophene Derivatives

| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound X | COX-2 | 0.67 | Celecoxib | 1.14 | [17] |

| Compound Y | 5-LOX | 2.33 | Sodium Meclofenamate | 5.64 | [17] |

Table 2: Anticancer Activity of Selected Thiophene Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Reference |

| Compound 471 | HeLa | 23.79 | Paclitaxel | - | [4] |

| Compound 480 | HeLa | 33.42 | Paclitaxel | - | [4] |

| Compound 471 | Hep G2 | 13.34 | Paclitaxel | - | [4] |

| Compound 480 | Hep G2 | 12.61 | Paclitaxel | - | [4] |

Table 3: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound | Microorganism | MIC (mg/L) | Reference Compound | MIC (mg/L) | Reference |

| Thiophene derivative 4 | A. baumannii (Col-R) | 16-32 | - | - | [18] |

| Thiophene derivative 8 | E. coli (Col-R) | 8-32 | - | - | [18] |

Future Perspectives and Conclusion

The thiophene-propanoic acid scaffold continues to be a highly promising platform for the discovery of new therapeutic agents. Future research in this area should focus on several key aspects:

-

Rational Design and Synthesis: The use of computational modeling and structure-based drug design can guide the synthesis of more potent and selective derivatives.

-

Exploration of Novel Targets: While much of the focus has been on established targets like COX enzymes and various kinases, exploring novel biological targets could unveil new therapeutic applications.

-

Advanced Drug Delivery Systems: Formulating these compounds into novel drug delivery systems, such as nanoparticles, could improve their solubility, bioavailability, and targeting to specific tissues, thereby enhancing their therapeutic efficacy and reducing potential side effects.

-

In Vivo Studies: Promising in vitro candidates should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

-

de Oliveira, R., & de Lima, D. P. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4298. [Link]

-

Wang, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9375–9383. [Link]

- WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method).

-

Rojas, L. J., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1366123. [Link]

-

Abdellatif, K. R. A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17446–17498. [Link]

-

Rojas, L. J., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1366123. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

- ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different....

-

El-Sayed, M. A. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 221, 113524. [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

-

de Oliveira, R., & de Lima, D. P. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4298. [Link]

-

Pathania, S., & Chawla, P. A. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 104026. [Link]

-

El-Essawy, F. A., et al. (2020). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Polycyclic Aromatic Compounds, 42(5), 2235-2248. [Link]

-

Stebbins, J. L., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(10), 3149–3160. [Link]

- CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

- ResearchGate. (n.d.). In vitro analysis of a IL-1 β, IL-6 and b TNF-α in levels in RAW Macrophages by sponge extracts.

-

Wang, Y., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (89), 51622. [Link]

- NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique).

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules, 27(19), 6296. [Link]

- ResearchGate. (2025, August 7). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.

-

Abdellatif, K. R. A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17446–17498. [Link]

- ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol.

-

El-Sayed, M. A. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 221, 113524. [Link]

-

Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

- National Center for Biotechnology Information. (2013). Assay Guidance Manual. Bethesda (MD)

- ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole....

-

Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

- MDPI. (n.d.). Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells.

- ResearchGate. (2025, August 8). A Review on Anticancer Activities of Thiophene and Its Analogs.

- ResearchGate. (2025, August 6). Antimicrobial susceptibility testing by broth microdilution method: widely available modification.

-

Chan, B. K., et al. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. Scientific reports, 8(1), 7750. [Link]

- National Center for Biotechnology Information. (2021). Assay Guidance Manual. Bethesda (MD)

- Horton, T. (n.d.). MTT Cell Assay Protocol.

- Promega Corporation. (n.d.). KDR Kinase Assay.

-

Zarei, S., et al. (2007). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. BMC pregnancy and childbirth, 7, 9. [Link]

- Frontiers. (2022, September 25). IL-6, TNF-α and IL-12p70 levels in patients with colorectal cancer and their predictive value in anti-vascular therapy.

Sources

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 9. stemcell.com [stemcell.com]

- 10. assaygenie.com [assaygenie.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 18. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

This guide provides an in-depth analysis of the predicted spectral data for the novel compound, 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Introduction

3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is a dicarboxylic acid monoester featuring a thiophene moiety. The presence of a chiral center, two carbonyl groups with different chemical environments (a carboxylic acid and a methyl ester), and an aromatic thiophene ring suggests a rich and informative spectral profile. Understanding these spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in potential reaction mechanisms. This guide will systematically dissect the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra to provide a comprehensive analytical portrait of this compound.

Molecular Structure and Key Features

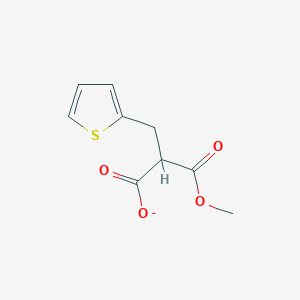

A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The structure of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is presented below, with key functional groups highlighted.

Caption: Molecular structure of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to provide distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the aromatic thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | 10.0 - 12.0 | Singlet (broad) | - | 1H |

| Thiophene H5 | 7.2 - 7.4 | Doublet of doublets | ~5.1, 1.2 | 1H |

| Thiophene H3 | 6.9 - 7.0 | Doublet of doublets | ~3.5, 1.2 | 1H |

| Thiophene H4 | 6.8 - 6.9 | Doublet of doublets | ~5.1, 3.5 | 1H |

| -OCH₃ | 3.7 | Singlet | - | 3H |

| -CH(COOH)- | 3.5 - 3.7 | Triplet | ~7.5 | 1H |

| -CH₂-Thiophene | 3.1 - 3.3 | Doublet | ~7.5 | 2H |

Expert Interpretation of ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet in the downfield region (10.0-12.0 ppm) due to its acidic nature and hydrogen bonding.[1][2] Its broadness is a characteristic feature.

-

Thiophene Protons: The three protons on the thiophene ring will exhibit characteristic splitting patterns. The proton at position 5 (adjacent to the sulfur atom) is expected to be the most downfield of the three due to the electronegativity of the sulfur. The coupling constants are typical for a 2-substituted thiophene ring.

-

Methoxy Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet around 3.7 ppm, a typical region for ester methyl groups.[3]

-

Chiral Center Proton (-CH(COOH)-): The proton on the chiral carbon is coupled to the adjacent methylene protons, resulting in a triplet. Its chemical shift is influenced by the adjacent carboxylic acid, ester, and thiophene-substituted methylene group.

-

Methylene Protons (-CH₂-Thiophene): These two protons are diastereotopic due to the adjacent chiral center but are expected to show a simple doublet due to coupling with the methine proton. The signal will be shifted downfield due to the proximity of the electron-withdrawing thiophene ring and the chiral center.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 175 - 178 |

| -COOCH₃ | 170 - 173 |

| Thiophene C2 (substituted) | 138 - 142 |

| Thiophene C5 | 127 - 129 |

| Thiophene C3 | 125 - 127 |

| Thiophene C4 | 124 - 126 |

| -OCH₃ | 52 - 54 |

| -CH(COOH)- | 48 - 52 |

| -CH₂-Thiophene | 33 - 37 |

Expert Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbons: The two carbonyl carbons will appear far downfield. The carboxylic acid carbon is typically more deshielded than the ester carbon, hence its predicted shift is in the 175-178 ppm range.[2]

-

Thiophene Carbons: The carbon atom of the thiophene ring attached to the methylene group (C2) will be the most downfield of the aromatic carbons. The other three thiophene carbons will have distinct signals in the aromatic region.

-

Aliphatic Carbons: The methoxy carbon of the ester will resonate around 52-54 ppm. The chiral methine carbon will be found in the 48-52 ppm range, and the methylene carbon, being adjacent to the thiophene ring, is predicted to be in the 33-37 ppm region.

Predicted Infrared (IR) Spectral Data

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H (Carboxylic Acid) | Very broad and strong |

| 2950-3100 | C-H (sp² and sp³) | Medium to weak, sharp |

| ~1735 | C=O (Ester) | Strong, sharp |

| ~1710 | C=O (Carboxylic Acid) | Strong, sharp |

| ~1600, ~1450 | C=C (Thiophene) | Medium |

| 1200-1300 | C-O (Ester and Acid) | Strong |

Expert Interpretation of IR Spectrum:

-

O-H Stretch: A very broad and intense absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[4][5] This broadness is due to the dimeric association of the carboxylic acid molecules.

-

C=O Stretches: Two distinct, strong, and sharp peaks are expected in the carbonyl region. The ester carbonyl will likely appear at a slightly higher wavenumber (~1735 cm⁻¹) compared to the carboxylic acid carbonyl (~1710 cm⁻¹), which is often broadened by hydrogen bonding.[6]

-

C-H Stretches: Absorptions for sp² C-H bonds of the thiophene ring will appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl chain will be just below 3000 cm⁻¹.

-

C=C and C-O Stretches: Aromatic C=C stretching vibrations from the thiophene ring are expected in the 1450-1600 cm⁻¹ region. Strong C-O stretching bands for both the ester and carboxylic acid groups will be visible in the 1200-1300 cm⁻¹ range.

Predicted Mass Spectrometry (MS) Data and Fragmentation Pathway

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation.

Predicted Molecular Ion: [M]+ = 214.0300 (for C₉H₁₀O₄S)

Table 4: Predicted Key Fragment Ions in the Mass Spectrum

| m/z | Proposed Fragment |

| 214 | [M]+ (Molecular Ion) |

| 169 | [M - COOH]+ |

| 155 | [M - OCH₃ - H₂O]+ |

| 123 | [M - COOH - CH₂O]+ |

| 97 | [C₄H₄S-CH₂]+ (Thiophenemethyl cation) |

| 83 | [C₄H₃S]+ (Thienyl cation) |

Proposed Fragmentation Pathway:

The fragmentation of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is expected to be initiated by the loss of stable neutral molecules or radicals from the molecular ion.

Caption: Proposed mass fragmentation pathway of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid.

Expert Interpretation of Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak is expected at m/z 214, corresponding to the molecular weight of the compound.

-

Loss of Carboxyl Group: A significant fragment at m/z 169 would correspond to the loss of the carboxylic acid group (-COOH) as a radical.[7]

-

Loss of Methanol: Another plausible fragmentation is the loss of a methoxy radical followed by the loss of a water molecule, leading to an ion at m/z 155.

-

Thiophenemethyl Cation: The base peak is predicted to be at m/z 97, corresponding to the stable thiophenemethyl cation, formed by cleavage of the bond between the chiral carbon and the methylene group.

-

Thienyl Cation: Further fragmentation of the thiophenemethyl cation by loss of a methylene group could lead to the thienyl cation at m/z 83.

Synthesis and Experimental Protocols

While this guide focuses on the spectral analysis, a plausible synthetic route is essential for obtaining the compound for experimental verification. A common method for synthesizing such substituted malonic acid monoesters involves the alkylation of a malonic ester followed by selective hydrolysis.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid.

Step-by-Step Protocol:

-

Alkylation: To a solution of dimethyl malonate in a suitable aprotic solvent (e.g., THF), a strong base such as sodium hydride (NaH) is added at 0°C to generate the enolate. 2-(Chloromethyl)thiophene is then added, and the reaction mixture is stirred at room temperature until completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield crude dimethyl 2-(thiophen-2-ylmethyl)malonate, which can be purified by column chromatography.

-

Selective Hydrolysis: The purified diester is dissolved in a mixture of methanol and water. One equivalent of potassium hydroxide (KOH) is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.

-

Isolation: Upon completion, the methanol is removed under reduced pressure. The aqueous solution is acidified with dilute HCl, and the product is extracted with an organic solvent. The organic extracts are combined, dried, and concentrated to afford the final product, 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data, along with their detailed interpretations, offer a robust framework for the identification and characterization of this molecule. The proposed synthesis and analytical protocols provide a practical roadmap for its preparation and experimental verification. This document serves as a valuable resource for scientists engaged in the synthesis and analysis of novel thiophene-containing compounds for various applications, including drug discovery and materials science.

References

-

PubChem. (n.d.). Monoethyl malonate. Retrieved from [Link]

- Google Patents. (n.d.). US7208621B2 - Malonic acid monomethyl derivatives and production process thereof.

-

Chemistry LibreTexts. (2022, September 24). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

-

Holmes, J. L., & Lossing, F. P. (1992). Fragmentation of 1- and 3-Methoxypropene Ions. Journal of the American Society for Mass Spectrometry, 3(2), 99–107. Retrieved from [Link]

-

ResearchGate. (2024, January 4). (PDF) SYNTHESIS OF MALONIC ACID ESTERS. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

SpectraBase. (n.d.). [2-(Diethylamino)ethyl]malonic acid, diethyl ester. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-(benzo[b]thiophen-2-ylmethyl)benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl thenoate. Retrieved from [Link]

Sources

- 1. EP1541545B1 - Malonic acid monomethyl derivates and production process thereof - Google Patents [patents.google.com]

- 2. Mono-methyl succinate(3878-55-5) 1H NMR spectrum [chemicalbook.com]

- 3. Monoethyl malonate | C5H8O4 | CID 70615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR spectrum [chemicalbook.com]

- 5. mimedb.org [mimedb.org]

- 6. Succinic acid(110-15-6) 1H NMR [m.chemicalbook.com]

- 7. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) IR Spectrum [chemicalbook.com]

The Thiophene Scaffold: A Privileged Structure for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore. Its unique physicochemical properties, including its bioisosteric relationship with the benzene ring and its ability to engage in diverse molecular interactions, have propelled the development of a wide array of clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of the key therapeutic targets of thiophene derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed for their evaluation. We will navigate through the anti-inflammatory, anticancer, antiplatelet, and neuroprotective applications of these compounds, offering a detailed roadmap for researchers and drug development professionals engaged in the pursuit of novel thiophene-based therapeutics.

Introduction: The Enduring Significance of the Thiophene Moiety